Chlorfenprop
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTALYCTVMUWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866763 | |
| Record name | Chlorfenprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14437-20-8, 59604-11-4 | |
| Record name | Chlorfenprop | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorfenprop [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059604114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorfenprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORFENPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMZ436K7X5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Agricultural Application and Agronomic Significance of Chlorfenprop
Chronology of Chlorfenprop-Methyl (B1668720) Introduction and Use
This compound-methyl, also known by trade names such as Bidisin and the developmental code Bayer 70533, was introduced as a herbicide around 1973. nist.govherts.ac.uk It is a synthetic compound belonging to the class of phenoxy herbicides. cymitquimica.com Initially, the International Organization for Standardization (ISO) approved the name "this compound-methyl" for this substance. bcpcpesticidecompendium.org However, this was later revised, and the name "this compound" was designated for the parent acid, with this compound-methyl being its methyl ester derivative. bcpcpesticidecompendium.org Research into its mode of action determined that the methyl ester form is hydrolyzed into the herbicidally active compound, this compound, after it penetrates the plant's leaves. researchgate.net
Agronomic Spectrum of Activity: Target Weeds and Crop Applications
This compound-methyl was developed as a selective, systemic herbicide primarily used for the post-emergence control of specific grass weeds and some broadleaf weeds in various crops. cymitquimica.comontosight.ai Its systemic action allowed it to be absorbed by the foliage and moved throughout the plant to its site of action. cymitquimica.com
The primary and most significant agronomic application of this compound-methyl was as a graminicide for the control of wild oats (Avena fatua). herts.ac.uk Wild oats are a major weed in small grain cultivation, where they compete with crops for resources, reduce yields, and can complicate harvesting. ucdavis.edu The selectivity of this compound-methyl made it a valuable tool for managing this problematic weed within cereal crops. herts.ac.uk
The herbicide was principally used in winter cereals to combat wild oat infestations. herts.ac.uk Beyond cereals, its application spectrum extended to other important agricultural crops, including rice and potatoes, where it was used to manage susceptible weed populations. herts.ac.uk
The specialized context for this compound-methyl's use was its role as a selective post-emergence herbicide. This allowed for application after both the crop and the target weed had emerged, providing a corrective measure against infestations of wild oats that were already established in the field. Its ability to selectively kill a major grass weed within a grass crop like winter cereals was a key element of its utility in mid-20th-century agriculture.
Obsolete Status and Implications for Legacy Research
This compound-methyl is now considered an obsolete herbicide. herts.ac.uk It is no longer approved for use as a plant protection agent in many regions, including Great Britain and the European Union. herts.ac.uk Its discontinuation means it is not part of modern weed control strategies. For legacy research, data on this compound-methyl's efficacy and environmental behavior must be viewed within the historical context of its use. This includes considering past agricultural practices, application technologies, and the weed resistance landscape of that era. The compound remains relevant in environmental monitoring studies as a legacy substance and in the academic study of herbicide discovery and life cycles.
Interactive Data Table: Agronomic Profile of this compound-methyl
| Feature | Description |
| Primary Target Weed | Avena fatua (Wild Oats) herts.ac.uk |
| Primary Crop Applications | Winter Cereals, Rice, Potatoes herts.ac.uk |
| Herbicide Type | Selective, Systemic cymitquimica.com |
| Application Timing | Post-emergence |
| Active Compound | This compound (formed by in-vivo hydrolysis of this compound-methyl) researchgate.net |
| Introduction Year | Circa 1973 herts.ac.uk |
| Current Status | Obsolete herts.ac.uk |
Molecular and Physiological Mechanism of Action of Chlorfenprop
Physiological Effects on Plants
The application of chlorfenprop leads to a range of physiological stresses in susceptible plants. nih.gov Any substance that negatively impacts a plant's metabolism, growth, or development is considered a stressor. nih.gov
The primary physiological effect of this compound is the disruption of normal growth patterns due to its interference with auxin activity. nih.gov This leads to symptoms such as stunted growth and eventual necrosis. The herbicide is absorbed by the foliage and translocated within the plant, although its movement may be limited. cymitquimica.combath.ac.uk
Drought and other environmental stresses can exacerbate the effects of herbicides on plants by weakening their natural defense mechanisms. academicjournals.org The physiological responses to herbicide-induced stress can include a decrease in photosynthetic rates, changes in pigment composition, and alterations in water relations. academicjournals.org
Metabolism in Plants
Once absorbed, herbicides undergo metabolic processes within the plant, which can be broadly divided into three phases: modification, conjugation, and compartmentalization. mdpi.com
Phase I (Modification): The initial phase involves the chemical alteration of the herbicide molecule through reactions like oxidation, reduction, or hydrolysis. mdpi.com In the case of This compound-methyl (B1668720), it is hydrolyzed in vivo to its free acid form, this compound. nih.govnyxxb.cn
Phase II (Conjugation): The modified herbicide is then conjugated with endogenous molecules such as sugars, amino acids, or glutathione (B108866). mdpi.com This process increases the water solubility of the compound, facilitating its detoxification. mdpi.com For example, this compound can form a cysteine conjugate. unipa.it
Phase III (Compartmentalization): The conjugated metabolites are then transported and stored in specific cellular compartments, such as the vacuole, or incorporated into cell wall components as bound residues. mdpi.comeuropa.eu
The rate and pathway of metabolism can vary significantly between plant species, which is a key factor in the herbicide's selectivity.
Environmental Fate and Analytical Considerations
Environmental Fate and Behavior
The environmental fate of a pesticide describes its persistence, mobility, and transformation in soil, water, and air. This compound-methyl is characterized by moderate aqueous solubility and high volatility. herts.ac.uk Its persistence in the environment can lead to concerns about soil and water contamination. cymitquimica.com
Soil: In soil, this compound is subject to degradation by microorganisms. Its persistence can be influenced by soil type, temperature, and moisture content. The aerobic soil metabolism half-life of the related compound chlorfenapyr (B1668718) is approximately 1.4 years. epa.gov
Water: Due to its moderate solubility, this compound can potentially contaminate surface and ground water. It is known to be highly toxic to aquatic organisms. herts.ac.ukherts.ac.ukhpc-standards.com For instance, the 96-hour acute LC₅₀ for Oncorhynchus mykiss (rainbow trout) for the methyl variant is 0.0027 mg/L, and the 48-hour acute EC₅₀ for Daphnia magna is 0.0091 mg/L. herts.ac.uk
Air: The high volatility of this compound-methyl suggests a potential for atmospheric transport. herts.ac.uk
Analytical Methods
Accurate and sensitive analytical methods are essential for monitoring herbicide residues in environmental and biological samples. iaea.org The determination of this compound residues typically involves a multi-step process:
Extraction: The first step is to extract the analyte from the sample matrix (e.g., soil, water, plant tissue) using a suitable solvent. ekb.eg
Clean-up: The extract is then purified to remove interfering co-extractives. This can be achieved using techniques like solid-phase extraction (SPE). nih.gov
Analysis: The final determination is usually performed using chromatographic techniques coupled with a detector. cdc.gov
Commonly used analytical techniques for pesticide residue analysis include:
Gas Chromatography (GC): Often used for volatile and semi-volatile compounds, GC can be coupled with various detectors such as an electron capture detector (ECD), a nitrogen-phosphorus detector (NPD), or a mass spectrometer (MS). ekb.egcdc.gov
High-Performance Liquid Chromatography (HPLC): Suitable for polar and non-volatile compounds, HPLC is frequently used with a UV detector or tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity. ekb.egnih.gov
The table below provides an overview of analytical techniques applicable to the analysis of this compound and related compounds.
| Analytical Technique | Detector | Application | Source |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Environmental Samples | nih.gov |
| GC | Electron Capture (ECD) | Environmental Samples | cdc.gov |
| High-Performance Liquid Chromatography (HPLC) | UV Detection | Environmental Samples | nih.gov |
| HPLC | Tandem Mass Spectrometry (MS/MS) | Food and Environmental Samples | iaea.org |
Plant Metabolism of Chlorfenprop
Uptake and Translocation within Plant Tissues
For a herbicide to be effective, it must first enter the plant and then move to its target site. Chlorfenprop-methyl (B1668720) is a systemic herbicide, meaning it is absorbed by the plant and transported throughout its vascular system. cymitquimica.com It is primarily absorbed through the foliage. cymitquimica.com Once it penetrates the leaf cuticle, it is translocated within the plant. cymitquimica.com
Biotransformation Pathways in Plants
Biotransformation is the process by which plants metabolize foreign compounds (xenobiotics), such as herbicides, into other substances. This is a phased series of reactions generally aimed at detoxifying the compound and making it more water-soluble for easier sequestration. nih.govresearchgate.netnih.gov
The primary and most crucial biotransformation step for this compound-methyl is its rapid enzymatic degradation upon entering the plant. Research shows that this compound-methyl is completely hydrolyzed as soon as it penetrates the leaf tissue. researchgate.net This hydrolysis reaction is catalyzed by hydrolase or esterase enzymes within the plant cells, converting the methyl ester into its corresponding carboxylic acid, this compound. researchgate.net
This conversion is not a detoxification step; rather, it is an activation. This compound, the product of the hydrolysis, is presumed to be the herbicidally active form of the compound. researchgate.net This rapid and complete hydrolysis occurs in both herbicide-sensitive and herbicide-resistant plant species. researchgate.net
Following initial biotransformation (Phase I reactions like hydrolysis or oxidation), plants typically conjugate the resulting metabolites with endogenous molecules such as sugars (e.g., glucose), amino acids, or the tripeptide glutathione (B108866) (Phase II reactions). researchgate.netresearchgate.net This process generally renders the metabolite less toxic and more water-soluble, facilitating its transport and compartmentalization, often into the vacuole. researchgate.netresearchgate.net
Specific research on the conjugated metabolites of this compound is limited. However, studies on the structurally similar herbicide diclofop-methyl (B104173) provide insight into the types of conjugation that can occur. In the case of diclofop-methyl, the primary metabolite, diclofop (B164953) acid, undergoes different conjugation pathways in different species. researchgate.net For instance, the susceptible wild oat predominantly forms an ester conjugate, whereas the tolerant wheat hydroxylates the phenyl ring and then forms a phenolic conjugate. researchgate.net This highlights that conjugation pathways can be a key factor in a herbicide's selectivity. researchgate.net
The metabolic fate of a herbicide can vary significantly among different plant species, which is often the basis for its selective use in agriculture. nih.gov While the initial activation step of this compound-methyl—hydrolysis to this compound—occurs in both sensitive and resistant plants, the subsequent metabolic steps can differ. researchgate.net
The differential ability of plant species to metabolize a herbicide is a primary mechanism of selectivity. nih.gov As noted with the related compound diclofop-methyl, the formation of different types of conjugates between wild oat (susceptible) and wheat (tolerant) represents the most significant metabolic difference between the two species. researchgate.net This suggests that while the initial hydrolysis of this compound-methyl may be universal, the subsequent conjugation and sequestration of the active this compound acid could differ between species, influencing their respective tolerance levels.
Detoxification Mechanisms in Herbicide-Tolerant Plants
Herbicide tolerance in plants can be achieved through several mechanisms, including enhanced metabolic detoxification. researchgate.net This often involves a more rapid conversion of the active herbicide into non-toxic metabolites, typically through the action of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). researchgate.netnih.gov
Summary of this compound Metabolism and Selectivity
| Feature | Description | Reference |
| Applied Form | This compound-methyl (ester) | researchgate.net |
| Activation Step | Rapid and complete hydrolysis to this compound (acid) | researchgate.net |
| Active Compound | This compound | researchgate.net |
| Location of Activation | Leaf tissue, immediately upon penetration | researchgate.net |
| Basis of Selectivity | Primarily a difference at the herbicide's target site of action, not differential metabolism. | researchgate.net |
Mechanisms of Herbicide Resistance to Chlorfenprop
Target-Site Resistance Mechanisms
Target-site resistance (TSR) is a common mechanism through which weeds develop the ability to survive herbicide applications. pesticidestewardship.org This form of resistance occurs when there is a modification to the specific protein (the "target site") that the herbicide is designed to inhibit. pesticidestewardship.org The alteration prevents the herbicide from binding effectively to its target, thereby rendering the herbicide ineffective. pesticidestewardship.orgunl.edu This is often the most prevalent form of resistance observed in weed populations. pesticidestewardship.org
Another, less common, form of target-site resistance is the over-expression of the target protein. pesticidestewardship.org In this scenario, the plant produces such a large quantity of the target enzyme that the herbicide is unable to inhibit all of it, allowing the plant to function normally. pesticidestewardship.org
Table 1: Overview of Target-Site Resistance Mechanisms
| Resistance Type | Description |
|---|---|
| Altered Target Site | A change in the structure of the herbicide's target protein prevents the herbicide from binding. pesticidestewardship.org |
| Over-expression of Target Protein | The plant produces an excessive amount of the target protein, overwhelming the herbicide. pesticidestewardship.org |
No specific research is available that identifies the target site of Chlorfenprop or documents instances of target-site resistance to this particular herbicide.
The genetic foundation for an altered target site is most frequently a point mutation in the gene that codes for the target protein. unl.edunih.gov A point mutation is a change in a single nucleotide within the DNA sequence, which in turn leads to a single amino acid substitution in the resulting protein. unl.edu If this amino acid change occurs in or near the herbicide-binding site, it can alter the three-dimensional shape of the protein enough to prevent the herbicide from binding, without compromising the protein's essential function in the plant. unl.edunih.gov The development of resistance through point mutations has been documented for numerous classes of herbicides. unl.edunih.gov
Specific point mutations that confer resistance to this compound have not been identified in the scientific literature.
Non-Target-Site Resistance Mechanisms
Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govnih.gov Unlike target-site resistance, which is specific to the herbicide's mode of action, NTSR can confer resistance to multiple herbicides with different modes of action. latrobe.edu.au These mechanisms are generally more complex and can involve multiple genes. nih.govlatrobe.edu.au
NTSR mechanisms can include:
Reduced uptake of the herbicide into the plant. nih.gov
Altered translocation, where the herbicide is not moved to its site of action within the plant. nih.gov
Sequestration, where the herbicide is stored in a part of the cell where it cannot cause harm. pesticidestewardship.orgnih.gov
Enhanced metabolism, where the plant breaks down the herbicide into non-toxic substances more rapidly. pesticidestewardship.orgnih.gov
Table 2: Common Non-Target-Site Resistance Mechanisms
| Mechanism | Description |
|---|---|
| Reduced Uptake | The herbicide is not effectively absorbed by the plant. nih.gov |
| Altered Translocation | The movement of the herbicide within the plant to its target site is hindered. nih.gov |
| Sequestration | The herbicide is isolated within the plant cell, preventing it from reaching its target. pesticidestewardship.orgnih.gov |
| Enhanced Metabolism | The plant's metabolic processes rapidly detoxify the herbicide. pesticidestewardship.orgnih.gov |
There is no specific research detailing the occurrence of non-target-site resistance mechanisms in weeds exposed to this compound.
One of the most significant non-target-site resistance mechanisms is the enhanced metabolism of the herbicide. pesticidestewardship.org Plants possess natural detoxification pathways to break down foreign compounds (xenobiotics), including herbicides. pesticidestewardship.org In resistant weeds, these pathways can be up-regulated, allowing the plant to metabolize the herbicide into non-toxic byproducts before it can reach its target site and cause injury. pesticidestewardship.org This process often involves a series of enzymatic reactions. researchgate.net
Specific studies on the metabolic pathways involved in the detoxification of this compound in resistant weed species are not available.
Cytochrome P450 monooxygenases (CYPs) are a large and diverse family of enzymes that play a critical role in the phase I metabolism of a wide range of compounds, including herbicides. mdpi.comnih.gov These enzymes are often involved in the initial steps of detoxification, typically by catalyzing oxidative reactions that make the herbicide molecule more water-soluble and susceptible to further breakdown. mdpi.comnih.gov Enhanced activity or expression of specific CYP enzymes is a well-documented mechanism of non-target-site resistance to many herbicides. latrobe.edu.auresearchgate.net
The specific involvement of cytochrome P450 monooxygenases in the detoxification of this compound has not been documented.
Glutathione (B108866) S-transferases (GSTs) are another key group of enzymes involved in the phase II detoxification of herbicides. mdpi.com GSTs catalyze the conjugation of glutathione, an endogenous antioxidant, to the herbicide molecule. mdpi.com This process increases the herbicide's water solubility and marks it for transport and sequestration, effectively neutralizing its toxic activity. mdpi.com Elevated levels of GST activity have been linked to resistance to a variety of herbicide classes in numerous weed species. latrobe.edu.auresearchgate.net
There is no available research that specifically implicates glutathione S-transferases in the detoxification of this compound or in resistance to this herbicide.
Evolutionary Dynamics of Resistance in Weed Populations
The evolution of herbicide resistance in a weed population is a process of natural selection. researchgate.nettaylorfrancis.com Within any large weed population, there is a low frequency of individuals with pre-existing genetic traits that confer some level of resistance to an herbicide. mpg.de The repeated application of the same herbicide, or herbicides with the same mode of action, creates intense selection pressure. latrobe.edu.autaylorfrancis.com Susceptible individuals are killed, while the rare resistant individuals survive, reproduce, and pass on their resistance genes to the next generation. researchgate.net Over time, the proportion of resistant individuals in the population increases, eventually leading to a noticeable failure of the herbicide to control the weed population. researchgate.nettaylorfrancis.com The rate of this evolution is influenced by factors such as the initial frequency of resistance genes, the intensity of the selection pressure, and the fitness of the resistant individuals. researchgate.netnih.gov
There are no specific studies available on the evolutionary dynamics of weed populations in response to the application of this compound.
Environmental Fate and Degradation of Chlorfenprop in Agroecosystems
Biotic Degradation Pathways:There is no available research identifying the microbial species or metabolic pathways involved in the breakdown of Chlorfenprop in agroecosystems.
Due to this absence of foundational research, constructing an article that is both "thorough, informative, and scientifically accurate" as instructed is unachievable. Proceeding would require speculation or the extrapolation of data from different, unrelated compounds, which would violate the core requirement of focusing solely on this compound.
Microbial Metabolism in Soil and Water
The breakdown of pesticides in soil and water is heavily reliant on microbial activity. Microorganisms such as bacteria and fungi can use pesticides as a source of carbon and energy, transforming them into less complex and typically less toxic substances. mdpi.com This process, known as biodegradation, is a critical route for the dissipation of pesticides from the environment.
The rate and extent of microbial metabolism are influenced by several factors, including the chemical structure of the pesticide, soil type, temperature, moisture, pH, and the composition of the microbial community. nih.govnih.gov For chlorinated aromatic compounds, which share structural similarities with this compound, microbial degradation often involves initial enzymatic attacks that can lead to the cleavage of the aromatic ring and subsequent breakdown. nih.govresearchgate.net However, specific studies identifying the microbial species or the precise metabolic pathways involved in this compound degradation are not available in the reviewed literature.
Anaerobic and Aerobic Degradation Routes
The degradation of pesticides can proceed through different routes depending on the presence or absence of oxygen.
Aerobic degradation (in the presence of oxygen) is often a more rapid process for many organic contaminants. Aerobic microorganisms utilize oxygenases to initiate the breakdown of complex molecules. nih.govoregonstate.edu For chlorinated aromatic compounds, this can involve hydroxylation of the benzene (B151609) ring, followed by ring cleavage. nih.gov
Anaerobic degradation (in the absence of oxygen) typically occurs in waterlogged soils, sediments, or deeper groundwater environments. nih.gov Under these conditions, the pesticide can be used as an electron acceptor by anaerobic bacteria. A common pathway for chlorinated compounds is reductive dechlorination, where a chlorine atom is removed and replaced with a hydrogen atom. nih.gov This process can reduce the toxicity of the compound and make it more susceptible to further degradation. microbe.com Combining anaerobic and aerobic conditions sequentially can be an effective strategy for the complete breakdown of chlorinated pollutants. frontiersin.org
Despite the general understanding of these processes, specific studies detailing the anaerobic and aerobic degradation routes, intermediate products, and final metabolites of this compound were not identified.
Mobility and Adsorption in Soil Matrices
The mobility of a pesticide in soil determines its potential to move into groundwater or be transported via surface runoff. This is largely governed by its adsorption (binding) to soil particles. californiaagriculture.org The key factors influencing adsorption are the pesticide's chemical properties and the soil's characteristics, particularly its organic matter and clay content. californiaagriculture.orgucanr.edu
The soil adsorption coefficient (Koc) is a standard measure used to predict pesticide mobility. It normalizes the adsorption for the organic carbon content of the soil. orst.edu A high Koc value indicates strong binding to soil particles and low mobility, whereas a low Koc value suggests weak binding and a higher potential for leaching. ucanr.edu Pesticides with low solubility in water tend to have higher adsorption to soil. californiaagriculture.org
Without experimental data on this compound's Koc or soil partition coefficient (Kd), its mobility cannot be accurately assessed. Such data is crucial for environmental risk assessment to predict whether a compound is likely to remain in the topsoil or leach into water sources. orst.edu
Due to the lack of specific research findings, a data table for this compound's mobility and adsorption properties cannot be generated.
Advanced Analytical Methodologies for Chlorfenprop Research
Extraction and Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical first step to isolate Chlorfenprop from interfering matrix components, such as lipids, pigments, and organic acids, which can compromise analytical results. sigmaaldrich.com The choice of extraction technique depends on the matrix type, the physicochemical properties of the analyte, and the subsequent analytical instrumentation.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for multi-residue pesticide analysis in food and agricultural samples due to its simplicity and efficiency. lcms.czekosfop.or.kr The standard procedure involves an extraction and partitioning step with acetonitrile (B52724) and a mixture of salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. sigmaaldrich.comlcms.cz
However, for acidic compounds like phenoxyalkanoic acids, a class to which this compound belongs, modifications to the original QuEChERS protocol are essential for efficient extraction. quechers.eu Standard QuEChERS can result in low recoveries for pH-dependent compounds. To address this, buffering the acetonitrile extractant is a crucial adaptation. The inclusion of formic acid in the extraction solvent or the use of citrate (B86180) buffering salts helps to maintain a lower pH (e.g., pH 5-5.5), which ensures that acidic analytes like this compound remain in a neutral state and partition effectively into the acetonitrile layer. quechers.eunih.gov For cleanup, d-SPE commonly employs sorbents like primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) to remove pigments. sigmaaldrich.com
Table 1: Generalized Steps of a Modified QuEChERS Protocol for this compound Analysis This table provides an illustrative overview of a modified QuEChERS procedure suitable for an acidic pesticide like this compound.
| Step | Procedure | Purpose | Typical Reagents/Materials |
|---|---|---|---|
| 1. Sample Homogenization | A representative sample (e.g., 10-15 g) is weighed into a centrifuge tube. | Ensure uniform distribution of the analyte within the sample matrix. | Homogenized sample (e.g., fruit, soil) |
| 2. Extraction | Add acetonitrile, often containing a small percentage of an acid like formic acid (e.g., 1-5%). Shake vigorously. | To extract this compound from the sample matrix into the organic solvent. Acidification improves the extraction efficiency for acidic pesticides. nih.gov | Acetonitrile, Formic Acid |
| 3. Liquid-Liquid Partitioning | Add a salt mixture (e.g., magnesium sulfate, sodium chloride, or a citrate buffer mix) and shake. Centrifuge to separate the layers. researchgate.net | To induce phase separation between the aqueous and acetonitrile layers, forcing the pesticide into the acetonitrile. researchgate.net Buffering stabilizes pH-labile compounds. quechers.eu | Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate salts |
| 4. Dispersive SPE (d-SPE) Cleanup | Transfer an aliquot of the upper acetonitrile layer to a separate tube containing a sorbent mixture (e.g., MgSO₄, PSA, C18). Shake and centrifuge. | To remove co-extracted matrix interferences (water, fatty acids, lipids, pigments) from the extract. sigmaaldrich.com | Anhydrous MgSO₄, Primary Secondary Amine (PSA), C18 sorbent |
| 5. Final Extract Preparation | The supernatant is collected and is ready for direct analysis by LC-MS/MS or can be subjected to solvent exchange for GC-MS analysis. sigmaaldrich.com | To prepare the final solution for instrumental analysis. | Vials, Syringe filters |
Beyond QuEChERS, traditional solvent extraction and purification methods remain relevant for the analysis of this compound. These techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). organomation.comresearchgate.net
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. organomation.com For this compound analysis, a sample might be extracted with a non-polar solvent like hexane, often in combination with a more polar solvent such as isopropanol, to efficiently partition the analyte out of the sample matrix. uva.esyoutube.com
Solid-phase extraction (SPE) is a widely used cleanup technique that provides cleaner extracts than LLE. nih.gov The process involves passing the crude extract through a cartridge containing a solid adsorbent. For a compound like this compound, a polymeric reversed-phase SPE cartridge can be effective. nih.govludovic-peyre-teisseire.fr The sorbent retains the analyte while allowing interfering polar compounds to pass through. The retained this compound is then eluted with a small volume of an appropriate organic solvent, resulting in a cleaner, more concentrated sample ready for chromatographic analysis. ludovic-peyre-teisseire.fr
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from other compounds in the extract prior to detection. Both gas chromatography (GC) and liquid chromatography (LC) are extensively used for this purpose.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, it is typically the methyl ester form, This compound-methyl (B1668720), that is analyzed due to its greater volatility. thermofisher.comlcms.cz The separation is performed on a capillary column, such as a DB-5MS, which has a non-polar stationary phase suitable for pesticide analysis. uva.es
The sample extract is injected into a heated inlet where it is vaporized and carried onto the analytical column by an inert gas, such as helium. nih.gov The column temperature is programmed to increase over time, which allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. uva.es Research has demonstrated specific retention times for this compound-methyl under defined GC conditions, enabling its reliable identification. thermofisher.comlcms.cz
Table 2: Illustrative Gas Chromatography (GC) Operating Conditions for this compound-methyl Analysis Parameters are based on typical conditions for multi-residue pesticide analysis.
| Parameter | Condition | Reference |
|---|---|---|
| GC System | TRACE 1310 GC or similar | thermofisher.com |
| Analytical Column | DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | uva.es |
| Carrier Gas | Helium at a constant flow (e.g., 1.2 mL/min) | nih.gov |
| Inlet Temperature | 250 °C | nih.gov |
| Injection Mode | Splitless | nih.gov |
| Oven Program | Initial temp 70°C, ramp to 180°C, then ramp to 300°C, hold. | uva.es |
| Analyte | This compound-methyl | thermofisher.comlcms.cz |
| Retention Time | ~11.59 min | thermofisher.comlcms.cz |
High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are highly suited for analyzing a wide range of pesticides, including this compound. sielc.comnih.gov A significant advantage of LC is that it can often analyze compounds without prior derivatization, simplifying sample preparation. shimadzu.com
For this compound-methyl, separation is typically achieved using reverse-phase (RP) chromatography. sielc.com In this mode, a non-polar stationary phase, such as a C18 or Phenyl column, is used with a polar mobile phase. sielc.comulisboa.pt The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is commonly employed to effectively separate analytes with different polarities. nih.gov
Spectrometric Detection and Quantification
Following chromatographic separation, mass spectrometry (MS) is the predominant technique for the detection and quantification of this compound due to its exceptional sensitivity and selectivity. nih.gov It is commonly coupled with either GC (GC-MS) or LC (LC-MS).
When coupled with GC, electron ionization (EI) is a common ionization source. For LC, electrospray ionization (ESI) is widely used and can be operated in either positive or negative ion mode, depending on the analyte's structure. ludovic-peyre-teisseire.frnih.gov
For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) instrument, is the method of choice. nih.govthermofisher.com This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for this compound-methyl is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. ludovic-peyre-teisseire.frunl.pt This process drastically reduces background noise and matrix effects, allowing for accurate quantification at very low concentrations. ludovic-peyre-teisseire.fr Specific precursor-to-product ion transitions for this compound-methyl have been identified and are used to build highly selective analytical methods. thermofisher.comlcms.cz
Table 3: Spectrometric Parameters for this compound-methyl Quantification via GC-MS/MS Data derived from established analytical methods for pesticide residue screening.
| Parameter | Value | Reference |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole (QqQ) | thermofisher.com |
| Ionization Mode | Electron Ionization (EI) | thermofisher.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | ludovic-peyre-teisseire.frunl.pt |
| MRM Transition 1 (Quantification) | Precursor Ion (m/z) 196.00 → Product Ion (m/z) 165.00 | thermofisher.comlcms.cz |
| MRM Transition 2 (Confirmation) | Precursor Ion (m/z) 165.00 → Product Ion (m/z) 137.00 | thermofisher.comlcms.cz |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) coupled with a chromatographic separation technique, such as gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the identification and quantification of this compound. When a molecule like this compound is introduced into the mass spectrometer, it undergoes ionization, most commonly through electron ionization (EI) or electrospray ionization (ESI). This process forms a molecular ion (M⁺) which can then fragment into smaller, charged particles. The pattern of these fragments is unique to the molecule's structure and serves as a chemical fingerprint.
Tandem mass spectrometry (MS/MS) enhances the selectivity and sensitivity of detection. researchgate.net In MS/MS, the molecular ion of this compound is first isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). This controlled fragmentation generates a set of product ions that are characteristic of the precursor ion. By monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), analysts can achieve highly selective and sensitive quantification of this compound, even in complex sample matrices.
The fragmentation of this compound, a chlorophenoxypropionic acid derivative, is expected to follow predictable pathways. Key fragmentation patterns for structurally similar compounds, such as substituted 3-phenylpropenoates, often involve the loss of the carboxylic acid group and cleavage of the ether linkage. For this compound, this would likely result in the formation of a stable chlorophenol fragment.
Table 1: Representative MS/MS Fragmentation Data for this compound This table is illustrative and based on the expected fragmentation of chlorophenoxypropionic acid herbicides.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity |
|---|---|---|
| 233.0 [M-H]⁻ | 161.0 | [Chlorophenol]⁻ |
| 233.0 [M-H]⁻ | 127.0 | [Chlorophenoxy]⁻ |
High-Resolution Mass Spectrometry (HRMS) for Untargeted Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for untargeted analysis, enabling the identification of a wide range of compounds in a sample without the need for reference standards for every single analyte. researchgate.net This is particularly valuable for studying the environmental fate of this compound, as it can be transformed into various degradation products through biotic and abiotic processes.
HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification.
In an untargeted screening workflow for this compound transformation products, a water or soil sample would be analyzed by LC-HRMS. The resulting data, which contains a multitude of mass-to-charge ratios and retention times, is then processed using specialized software. This software can identify potential transformation products by searching for masses that correspond to predicted metabolic pathways of this compound, such as hydroxylation, dechlorination, or cleavage of the ether bond.
Table 2: Hypothetical Transformation Products of this compound Identified by HRMS This table illustrates the type of data obtained from an untargeted HRMS analysis.
| Detected m/z | Proposed Elemental Formula | Mass Error (ppm) | Proposed Transformation |
|---|---|---|---|
| 249.0187 | C₉H₈Cl₂O₄ | 1.2 | Hydroxylation |
| 199.0421 | C₉H₉ClO₃ | -0.8 | Dechlorination |
Stereoselective Analytical Approaches for Enantiomer Quantification
This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, it is crucial to employ stereoselective analytical methods to quantify each enantiomer individually.
The most common approach for the enantioselective quantification of chiral herbicides like this compound is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of phenoxypropionic acid herbicides.
The separation mechanism on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have slightly different stabilities, leading to different retention times for the two enantiomers on the column. The choice of mobile phase, including the type of organic modifier and any additives, can significantly influence the enantioseparation.
Table 3: Representative Chiral HPLC Separation Parameters for this compound Enantiomers This table provides an example of the data generated during the stereoselective analysis of a chiral herbicide.
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 14.2 min |
| Resolution (Rs) | 1.8 |
| Separation Factor (α) | 1.14 |
Stereochemical Aspects and Enantioselective Research of Chlorfenprop
Significance of Chirality in Herbicide Efficacy
Chirality is a property of a molecule that is non-superimposable on its mirror image. Such mirror-image isomers are known as enantiomers. In the realm of herbicides, the presence of a chiral center can lead to significant differences in biological activity between its enantiomers. researchgate.netmichberk.com This is because the target sites in plants, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. brainly.comnih.gov
One enantiomer, often termed the "eutomer," may exhibit high herbicidal activity, while the other, the "distomer," may be significantly less active or even inactive. michberk.com The use of a racemic mixture, which contains equal amounts of both enantiomers, can therefore lead to the unnecessary release of a less active or inactive chemical into the environment. michberk.com Recognizing this, the pesticide industry has increasingly moved towards the development of enantiopure or enantioenriched formulations, which contain only the active enantiomer. This approach can potentially reduce the required application rates, lessen the environmental load, and minimize off-target effects. nih.gov
Chlorfenprop is a chiral compound, and its herbicidal activity is known to be stereoselective. herts.ac.uk The technical material is typically produced as a racemic mixture of its d(+) and l(-) enantiomers. herts.ac.uk
Differential Biological Activity of this compound Enantiomers
Research has demonstrated that the herbicidal efficacy of this compound resides almost exclusively in one of its enantiomers. Specifically, the l(-) enantiomer of This compound-methyl (B1668720) is significantly more biologically active than the d(+) form. herts.ac.uk In fact, studies on the mechanism of action have shown that only the l(-)-enantiomer is active in inhibiting auxin-mediated cell responses in susceptible plants like Avena sativa L. and Zea mays L.
This differential activity is a classic example of enantioselectivity in herbicides. The l(-)-enantiomer effectively inhibits key plant processes such as cell elongation and auxin uptake, transport, and metabolism. This targeted action at the molecular level is responsible for its herbicidal effects, particularly in controlling wild oats in cereal crops. researchgate.netherts.ac.uk The d(+) enantiomer, being largely inactive, does not contribute to the desired herbicidal effect but is still present in the racemic formulation.
Table 1: Biological Activity of this compound-methyl Enantiomers
| Enantiomer | Biological Activity | Mechanism of Action |
|---|---|---|
| l(-)-enantiomer | Highly active | Inhibits auxin-mediated cell responses (cell elongation, auxin uptake, etc.) |
| d(+)-enantiomer | Much less active/inactive | No significant herbicidal activity |
Data sourced from multiple research findings. researchgate.netherts.ac.uk
Enantioselective Degradation in Environmental and Biological Systems
The differential interaction of enantiomers with biological systems extends to their degradation in the environment. Microbial populations in soil and water contain enzymes that can preferentially degrade one enantiomer over the other, a process known as enantioselective degradation. researchgate.netresearchgate.netnih.gov This can lead to a shift in the enantiomeric ratio of the herbicide in the environment over time.
While specific research on the enantioselective degradation of this compound is not extensively documented in available literature, studies on structurally similar chiral herbicides, such as those in the phenoxyalkanoic acid class, provide valuable insights into the potential environmental fate of this compound enantiomers. For instance, studies on the herbicide dichlorprop (B359615) have shown that its enantiomers can degrade at different rates in soil. nih.gov In some cases, the more active enantiomer is degraded faster, while in other instances, the less active enantiomer is preferentially metabolized. nih.gov Furthermore, interconversion between enantiomers, where one enantiomer is transformed into the other, has been observed for some chiral herbicides in certain environmental matrices. nih.gov
The rate and enantioselectivity of degradation can be influenced by various factors, including soil type, pH, temperature, and the composition of the microbial community. mdpi.com For example, the degradation of the chiral herbicide fenoxaprop-ethyl (B166152) has been found to be enantioselective in water-sediment microcosms, with the inactive S-enantiomer degrading faster than the active R-enantiomer. nih.gov This enantioselectivity was attributed to microbial activity. nih.gov
Table 2: Example of Enantioselective Degradation of a Chiral Herbicide (Dichlorprop in Soil)
| Enantiomer | Half-life in Soil (days) |
|---|---|
| S-(-)-enantiomer | 4.4 |
| R-(+)-enantiomer | 8.7 |
Note: This table is for illustrative purposes to demonstrate the principle of enantioselective degradation, as specific data for this compound is limited. Data is for the related herbicide Dichlorprop. nih.gov
Implications for Herbicide Design and Application
The stereochemical properties of this compound have significant implications for the design and application of more efficient and environmentally sound herbicides. The fact that the herbicidal activity is primarily associated with the l(-)-enantiomer highlights the potential for developing an enantiopure formulation.
By marketing the l(-)-enantiomer alone, the application rate could theoretically be halved without compromising efficacy, as the inactive d(+) enantiomer would be eliminated. This would lead to a direct reduction in the amount of active ingredient released into the environment. A lower environmental load of the pesticide could, in turn, reduce the potential for groundwater contamination and adverse effects on non-target organisms.
Furthermore, understanding the enantioselective degradation of this compound is crucial for accurate environmental risk assessment. If one enantiomer is more persistent in the environment, it could have longer-lasting ecological effects. Future research should focus on elucidating the specific degradation pathways and rates of individual this compound enantiomers in various environmental compartments. This knowledge would allow for more precise modeling of its environmental fate and would be invaluable for regulatory agencies and for the development of best management practices for its use. The development of chiral analytical methods is essential for these investigations, enabling the separation and quantification of individual enantiomers in complex environmental samples. wikipedia.org
Broader Agrochemical Research Perspectives and Future Directions
Innovations in Herbicide Discovery and Development
The discovery of synthetic herbicides, which began in the 1940s, initially saw a rapid introduction of new modes of action (MOAs), with a unique MOA being discovered roughly every two years from the early 1950s to the mid-1980s. mdpi.com However, this rate has slowed dramatically in recent decades. moa-technology.comresearchgate.net The industry now faces significant challenges, including the high costs and long timelines associated with bringing a new product to market. moa-technology.com
In response to industry consolidation and the urgent need for new solutions to combat widespread herbicide resistance, a diverse array of small start-up companies has emerged. moa-technology.comawsjournal.org These companies are employing innovative technologies to explore new chemical spaces and identify novel herbicide target sites. mdpi.comresearchgate.net Some of these advanced platforms include:
High-Throughput In Vivo Screening: Utilizing miniature plants and rapid phenotyping to discover new MOAs directly. moa-technology.com
Natural Product Scaffolds: Investigating microbial phytotoxins, such as aspterric acid from Aspergillus terreus, to find new target sites like dihydroxy acid dehydratase (DHAD) in the branched-chain amino acid pathway. mdpi.com
Advanced AI and Machine Learning: Employing artificial intelligence to screen vast chemical libraries and predict herbicidal activity, accelerating the discovery process. moa-technology.comresearchgate.net
RNA-based Herbicides: A groundbreaking approach using RNA technology to precisely target and control weeds, offering a method that can reduce reliance on traditional chemical herbicides and break down quickly in the environment. greenlightbiosciences.com
These modern discovery programs stand in stark contrast to the methods that led to herbicides like Chlorfenprop, which belongs to the phenyl carboxylate class of auxin mimics. hracglobal.com The current focus is firmly on identifying entirely new MOAs to provide effective alternatives for growers. mdpi.comhracglobal.com
Sustainable Weed Management and Herbicide Resistance Stewardship
The repeated use of herbicides with the same MOA exerts selection pressure on weed populations, leading to the evolution of herbicide resistance. pesticidestewardship.orgepa.gov As of 2016, 249 weed species had confirmed herbicide resistance globally, affecting crops in 48 U.S. states with resistance to 18 different MOAs. epa.gov This growing crisis undermines the effectiveness of chemical weed control and threatens crop yields. moa-technology.com This compound-methyl (B1668720), for instance, was developed to control specific weeds like wild oats in cereals herts.ac.ukontosight.ai, and consistent use of its chemical class (auxin mimics) can contribute to resistance development. hracglobal.comresearchgate.net
Sustainable weed management, therefore, requires a strategic and integrated approach to slow the evolution of resistance. hracglobal.com Key stewardship practices include:
Integrated Weed Management (IWM): This strategy combines multiple control methods, such as mechanical weeding, crop rotation, intercropping, and the use of bioherbicides, to reduce over-reliance on a single chemical solution. mdpi.comcrop.zone
Herbicide Rotation and Mixtures: It is critical to rotate herbicides with different MOAs or use tank mixtures. pesticidestewardship.org The Herbicide Resistance Action Committee (HRAC) provides a classification system to help growers make informed choices for sustainable resistance management. hracglobal.comhracglobal.com
Proactive Management: This includes using pre-emergence herbicides with multiple MOAs and ensuring that any resistant weeds are controlled before they can produce seed, preventing their spread. pesticidestewardship.org
Preventing Spread: Cleaning equipment between fields is crucial to avoid transporting seeds of resistant weeds to new areas. pesticidestewardship.org
The ultimate goal of herbicide stewardship is to preserve the efficacy of existing and future herbicides, ensuring they remain viable tools for agriculture. epa.gov
Computational Approaches in Agrochemical Design
In recent years, computational chemistry and in silico methods have become indispensable tools for accelerating the discovery and development of new agrochemicals. researchgate.netresearchgate.net These approaches allow researchers to design, screen, and optimize potential herbicide candidates with greater speed and efficiency than traditional methods. This rational design process was not available during the development of older compounds like this compound.
Key computational techniques in modern agrochemical design include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org This allows for the prediction of a molecule's efficacy and properties, helping to prioritize which compounds to synthesize and test. researchgate.netfrontiersin.org
Molecular Docking: This technique simulates the interaction between a potential herbicide molecule and its target protein. frontiersin.orgnih.gov It helps researchers understand the mode of action at a molecular level and can predict how strongly a compound will bind to its target site, which is crucial for its effectiveness. nih.gov
Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms can analyze vast datasets to identify patterns and predict pesticide-likeness, screen virtual libraries of molecules, and even generate novel molecular structures with desired properties. researchgate.netfrontiersin.org
Homology Modeling: When the exact 3D structure of a target protein is unknown, homology modeling can be used to create a predictive model based on the known structures of similar proteins, which can then be used for docking studies. nih.gov
These computational tools provide a powerful framework for the rational design of new pesticides, helping to overcome challenges like evolved resistance and improving the chances of discovering novel, effective herbicides. researchgate.netnih.gov
Table 1: Comparison of Herbicide Discovery Paradigms This table is interactive. You can sort and filter the data.
| Feature | Traditional Era (e.g., this compound) | Modern Era |
|---|---|---|
| Primary Discovery Method | Phenotypic screening of chemical libraries | Target-based design, high-throughput screening, AI/ML |
| Design Approach | Trial and error, chemical modification | Rational design, in silico modeling, QSAR, molecular docking |
| Key Technologies | Organic synthesis, greenhouse trials | Genomics, proteomics, computational chemistry, bioinformatics |
| Focus | Broad-spectrum efficacy | Novel modes of action (MOAs), resistance breaking |
| Speed & Efficiency | Slow, low-throughput | Accelerated, high-throughput |
| Resistance Understanding | Observed post-emergence in the field | Predicted and managed proactively |
Integration of Molecular Biology and Omics Technologies in Herbicide Research
The advent of "omics" technologies has revolutionized molecular biology and is profoundly impacting herbicide research. mdpi.comnih.gov These high-throughput methods provide a comprehensive, system-wide view of the biological processes within a plant, from its genetic code to its metabolic functions. azolifesciences.comf1000research.com This allows for a much deeper understanding of how herbicides work and how weeds develop resistance than was possible with the classical physiological studies used for compounds like this compound. nih.gov
The primary omics fields integrated into herbicide research are:
Genomics: The study of an organism's complete set of DNA. Genomics helps identify the genes responsible for herbicide target sites and the mutations that confer resistance. mdpi.comnih.gov The availability of complete weed genomes is a critical resource for this research. mdpi.com
Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell, revealing which genes are active under certain conditions. It is widely used to study how weeds respond to herbicide application and to uncover the genetic basis of non-target-site resistance mechanisms. mdpi.comnih.gov
Proteomics: The large-scale study of proteins. Proteomics can identify the protein targets of herbicides and changes in protein expression that lead to resistance. nih.govazolifesciences.com
Metabolomics: This is the study of the complete set of small-molecule metabolites within an organism. It can reveal how a herbicide disrupts a plant's metabolic pathways and identify the biochemical changes involved in resistance. nih.govazolifesciences.com
By integrating these multi-omics datasets, researchers can build a holistic picture of the complex molecular networks that govern herbicide action and resistance. nih.govf1000research.com This knowledge is crucial for discovering novel herbicide targets and developing more sustainable and effective weed management strategies for the future. nih.gov
Concluding Remarks on Chlorfenprop Academic Research
Synthesis of Key Academic Findings
Chlorfenprop, specifically its methyl ester form, This compound-methyl (B1668720), is an obsolete herbicide primarily used for the post-emergence control of wild oats (Avena fatua L.) in cereal crops. nih.govherts.ac.uk Academic research on this compound, though limited, has provided foundational knowledge regarding its chemical properties, herbicidal activity, and basic toxicity profile.
A notable area of research has been the investigation of its stereoisomers. This compound-methyl is a chiral compound, existing in d(+) and l(-) enantiomeric forms. nih.govherts.ac.uk A significant finding from early academic studies was the differential herbicidal activity between these enantiomers. Research demonstrated that the l(-) enantiomer of this compound-methyl is substantially more biologically active in controlling wild oats compared to the d(+) form, which was found to be almost inactive. nih.gov In fact, the l(-) enantiomer exhibited approximately twice the herbicidal activity of the racemic mixture. nih.gov
Toxicological data from academic and regulatory databases indicate that this compound-methyl is moderately toxic to mammals if ingested and is classified as a recognized irritant. herts.ac.uk It is considered harmful if swallowed or in contact with skin. nih.gov Furthermore, it is classified as very toxic to aquatic life, with long-lasting effects, highlighting its potential environmental risk. nih.gov The University of Hertfordshire's Aerospace Engineering and Research Unit (AERU) database assigns a high alert for its acute ecotoxicity to fish and Daphnia. herts.ac.uk
The following table summarizes key academic findings on this compound:
| Research Area | Key Finding | Reference |
|---|---|---|
| Herbicidal Activity | Primarily effective against wild oats (Avena fatua L.) in winter cereals. nih.govherts.ac.uk | nih.govherts.ac.uk |
| Stereoisomer Activity | The l(-) enantiomer is approximately twice as active as the racemic mixture, while the d(+) enantiomer is almost inactive. nih.gov | nih.gov |
| Mammalian Toxicity | Moderately toxic if ingested and harmful in contact with skin. herts.ac.uknih.gov | herts.ac.uknih.gov |
| Aquatic Ecotoxicity | Classified as very toxic to aquatic life with long-lasting effects. High alert for acute toxicity to fish and Daphnia. herts.ac.uknih.gov | herts.ac.uknih.gov |
Remaining Research Gaps and Unanswered Questions
Despite its history of use, significant gaps remain in the academic understanding of this compound. The notation of "Significant data are missing" in environmental fate and human health sections of databases like the AERU Pesticide Properties Database underscores the lack of comprehensive research. herts.ac.uk
Furthermore, there is a lack of in-depth research on its toxicological profile beyond acute effects. Information on chronic toxicity, potential for bioaccumulation, endocrine-disrupting effects, and carcinogenicity is largely absent from the public academic record. The mechanisms of toxicity at a molecular level in both target and non-target organisms are also not fully elucidated.
The following table outlines the key research gaps for this compound:
| Area of Uncertainty | Specific Unanswered Questions |
|---|---|
| Environmental Fate | - What are the primary degradation pathways in soil and water?
|
| Ecotoxicology | - What are the chronic effects on aquatic organisms?
|
| Human Health | - What are the long-term health effects of low-level exposure?
|
| Metabolism | - How is this compound metabolized in target and non-target plants and animals? |
Future Trajectories for Research on Obsolete Agrochemicals
The case of this compound highlights a broader issue in environmental science: the knowledge gaps surrounding obsolete agrochemicals. While these compounds are no longer in commercial use, their potential legacy in the environment and the lessons they can offer for modern chemical regulation and development warrant continued scientific inquiry.
Future research on obsolete agrochemicals like this compound could be directed along several trajectories. Firstly, environmental forensics and monitoring studies could aim to detect the presence of these compounds and their degradation products in soil and water, particularly in areas of historical heavy use. This would help in assessing the long-term environmental burden of past agricultural practices.
Secondly, retrospective toxicological studies using modern techniques could help fill the data gaps on chronic toxicity, genotoxicity, and other health endpoints. Such research can improve our understanding of the risks associated with legacy contamination and inform the regulation of new chemicals with similar structures or modes of action.
Finally, research into the biodegradation and remediation of obsolete pesticides is crucial. Identifying microorganisms or chemical processes that can effectively break down these persistent compounds could lead to the development of strategies for cleaning up contaminated sites. Understanding the factors that led to the obsolescence of these chemicals, including the development of resistance in target pests and unacceptable environmental or health profiles, can provide valuable insights for the development of more sustainable and effective pesticides. nih.gov The study of these older compounds can serve as a historical lesson, guiding the design of future agrochemicals to have more favorable environmental and toxicological profiles from the outset.
Q & A
Q. How to ensure interoperability of this compound research data across academic and regulatory databases?
Q. What protocols enhance reproducibility in this compound bioassay experiments?
- Methodological Answer : Document all variables (e.g., solvent purity, equipment calibration) using electronic lab notebooks (ELNs). Share step-by-step protocols via protocols.io and include positive/negative controls in each assay batch to detect procedural drift .
Ethical and Literature-Based Considerations
Q. How to avoid plagiarism when synthesizing this compound data from conflicting literature sources?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
